6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-3,7H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAPTLOMIVNTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorinated Benzene Derivatives
Fluorination Strategies
Electrophilic Fluorination
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is preferred for late-stage fluorination due to its stability and selectivity. In benzofuran systems, fluorination at C6 proceeds via:
Limitation : Competing meta-fluorination necessitates rigorous temperature control (ΔT ±2°C).
Nucleophilic Fluorination
Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) enables fluorine incorporation under basic conditions. This method is advantageous for substrates sensitive to electrophilic agents:
Cyclization Methods for Dihydrobenzofuran Formation
Acid-Catalyzed Cyclization
Concentrated sulfuric acid (H₂SO₄) promotes cyclization of 6-fluoro-2-(2-hydroxyethyl)benzoic acid into the dihydrobenzofuran core:
Drawback : Corrosive conditions complicate product isolation.
Transition Metal-Catalyzed Hydrogenation
Palladium on carbon (Pd/C) selectively reduces the benzofuran double bond without affecting the carboxylic acid group:
| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| 6-Fluoro-benzofuran-3-carboxylic acid | 10% Pd/C | 65–70 | 48 | 74% |
This method’s scalability makes it industrially viable, though catalyst costs remain a concern.
Carboxylation Techniques
Oxidation of Methyl Groups
Potassium permanganate (KMnO₄) oxidizes 3-methyl groups to carboxylic acids under acidic conditions:
Challenge : Over-oxidation to CO₂ occurs if stoichiometry is imprecise.
Carbon Dioxide Insertion
Grignard reagents (e.g., 3-lithio-dihydrobenzofuran) react with CO₂ to form carboxylates:
Optimization : Supercritical CO₂ increases reaction efficiency by 22%.
Comparative Analysis of Synthetic Routes
| Method | Fluorination Yield | Cyclization Yield | Carboxylation Yield | Total Yield | Cost (USD/g) |
|---|---|---|---|---|---|
| Electrophilic + Pd/C | 68% | 74% | 66% | 33% | 120 |
| Nucleophilic + Acid Cyclization | 52% | 61% | 58% | 18% | 85 |
| Pre-Fluorinated + CO₂ Insertion | N/A | 85% | 66% | 56% | 210 |
Key Insight : Pre-fluorinated routes minimize side reactions but require expensive precursors.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the benzofuran ring or reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Substituents : Bromine at position 5.
- Molecular Formula : C₉H₇BrO₃.
- Molecular Weight : 243.06 g/mol.
- CAS : 93670-10-1.
- Properties: Bromine increases molecular weight and lipophilicity compared to the fluoro analogue. No direct biological data is provided, but halogenated aromatic compounds often exhibit enhanced binding affinity in drug design .
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Substituents : Chlorine at position 5, fluorine at position 6.
- Molecular Formula : C₉H₆ClFO₃.
- Molecular Weight : 228.59 g/mol (estimated).
- CAS : 2137567-94-1.
- Properties : Dual halogenation may synergistically improve metabolic stability and electronic properties. The combined effects of Cl and F could enhance interactions with hydrophobic enzyme pockets .
Functional Group Variations
6-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Substituents : Carboxylic acid at position 2 (structural isomer).
- Molecular Formula : C₁₀H₇FO₄.
- Molecular Weight : 210.16 g/mol.
- CAS: Not explicitly stated ().
(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
- Substituents : Amine group at position 3 instead of carboxylic acid.
- Molecular Formula: C₉H₁₀FNO·HCl.
- Molecular Weight: Not provided, but estimated ~209.64 g/mol.
- Such analogues are often explored as intermediates in drug synthesis .
Substituent Modifications on the Benzofuran Core
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
- Substituents : Methyl groups at position 3, carboxylic acid at position 6.
- Molecular Formula : C₁₁H₁₂O₃.
- Molecular Weight : 192.21 g/mol.
- CAS : 1147531-58-5.
- The shifted carboxylic acid position alters electronic distribution .
6-Hydroxy-1-benzofuran-3-carboxylic acid
- Substituents : Hydroxyl group at position 6.
- Molecular Formula : C₉H₆O₄.
- Molecular Weight : 178.14 g/mol.
- CAS: Not explicitly stated ().
- Properties : The hydroxyl group increases polarity but may reduce metabolic stability compared to the fluoro analogue .
Biological Activity
6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of this compound is primarily attributed to its structural features, particularly the fluorine atom and carboxylic acid group. These components enhance its binding affinity to various molecular targets, influencing several biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced inflammatory responses.
- Receptor Interaction : It potentially interacts with specific receptors involved in inflammatory signaling pathways, modulating their activity.
- Cell Signaling : The compound affects signaling pathways related to inflammation and cancer cell proliferation, contributing to its therapeutic potential .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. Its IC50 values for cytokine inhibition range from 1.1 to 20.5 µM .
Anticancer Properties
The compound has demonstrated anticancer activity in various cell lines. For instance, studies involving human colorectal adenocarcinoma (HCT116) cells revealed that it significantly inhibited cell proliferation and induced apoptosis. Mechanistic studies indicated downregulation of anti-apoptotic proteins like Bcl-2 and cleavage of PARP-1, suggesting a pathway towards programmed cell death .
Table 1: Biological Activity Summary
| Activity Type | Effect | IC50 (µM) |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 production | 1.1 - 20.5 |
| Anticancer | Inhibition of HCT116 cell proliferation | ~70% inhibition |
| Apoptosis Induction | Cleavage of PARP-1 | Not specified |
Table 2: Comparison with Related Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid | Fluorine atom | Similar anti-inflammatory effects |
| 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid | Chlorine atom | Different reactivity |
| 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | Methyl group | Altered pharmacokinetics |
Case Studies
A notable study examined the effects of various benzofuran derivatives, including this compound, on inflammation in an animal model. The results showed a significant reduction in inflammatory markers in treated groups compared to controls, underscoring the compound's potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
